(E)-Hex-3-en-1-ol-d2, also known as trans-3-hexen-1-ol-d2, is a deuterated form of (E)-hex-3-en-1-ol, which is an aliphatic alcohol classified under fatty alcohols. Its molecular formula is , with a molecular weight of approximately 100.1589 g/mol. This compound features a double bond between the third and fourth carbon atoms in its chain, contributing to its unsaturated nature. The presence of deuterium (d2) indicates that two hydrogen atoms in the molecule are replaced by deuterium isotopes, which can be useful in various chemical and biological studies.
These reactions are significant for synthetic applications and understanding the compound's reactivity in various environments .
The synthesis of (E)-hex-3-en-1-ol-d2 can be achieved through various methods:
These methods allow for the production of the compound with high isotopic purity and yield .
(E)-Hex-3-en-1-ol-d2 has several applications:
Interaction studies involving (E)-hex-3-en-1-ol-d2 often focus on its reactivity with other biological molecules or environmental factors:
These interactions help elucidate the role of this compound in both natural and synthetic environments.
Several compounds share structural similarities with (E)-hex-3-en-1-ol-d2, each possessing unique properties:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| (Z)-Hex-3-en-1-ol | C6H12O | Geometric isomer with different aroma characteristics |
| 1-Hexanol | C6H14O | Saturated alcohol; lacks double bond |
| 3-Hexenyl acetate | C8H14O2 | Ester derivative contributing fruity aromas |
| 4-Hexenoic acid | C6H10O2 | Unsaturated fatty acid used in various applications |
The uniqueness of (E)-hex-3-en-1-ol-d2 lies in its specific structural configuration as well as its isotopic labeling, which provides distinct advantages for research and application purposes compared to these similar compounds .